3-chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine
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Overview
Description
3-chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine is a heterocyclic compound that features a fused ring system combining an imidazole and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridazine with an imidazole derivative in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine
- 3-chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate
- 3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid
Uniqueness
This compound is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c7-5-4-8-6-2-1-3-9-10(5)6/h4,9H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBATSIYCHASSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2NC1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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